8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline

Neuroscience Enzymology Monoamine Oxidase Inhibition

8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903171-97-0) is a synthetic, small-molecule sulfonamide derivative. Its core scaffold comprises a quinoline ring linked to a sulfonamide-pyrrolidine moiety via an 8-oxy bridge, placing it within the sulfonyl-quinoline chemotype.

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 1903171-97-0
Cat. No. B2588784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline
CAS1903171-97-0
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)CCC4=CC=CC=C4
InChIInChI=1S/C21H22N2O3S/c24-27(25,15-12-17-6-2-1-3-7-17)23-14-11-19(16-23)26-20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2
InChIKeyAVXFLFYLKJXXNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903171-97-0): Structural Identity and Pharmacological Context


8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903171-97-0) is a synthetic, small-molecule sulfonamide derivative . Its core scaffold comprises a quinoline ring linked to a sulfonamide-pyrrolidine moiety via an 8-oxy bridge, placing it within the sulfonyl-quinoline chemotype. While direct biological data for this compound is scarce in the open literature, its structural features position it at the intersection of two high-interest pharmacological spaces: monoamine oxidase (MAO) inhibition, a validated mechanism for neurological disorders, and quinolone antimicrobial synthesis pathways, where structurally related tetra-substituted pyrrolidine intermediates are utilized [1].

Why 8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline Cannot Be Replaced by a Generic Quinoline or Sulfonamide


Within sulfonyl-quinoline libraries, the substitution pattern, linker atom, and sulfonamide N-substituent are all critical determinants of pharmacological profile [1][2]. The 'phenethylsulfonyl-pyrrolidine' moiety is a specific pharmacophoric element distinct from simpler 'phenylsulfonyl' or 'benzylsulfonyl' variants. For example, quinoline-8-sulfonamide analogues demonstrate potent antiviral activity but represent a fundamentally different scaffold compared to the 8-oxy-pyrrolidine-sulfonamide series [2]. Interchanging the target compound with a generic quinoline or a pyrrolidine sulfonamide lacking the precise 8-oxy- linkage and phenethylsulfonyl group would abrogate any interaction profiles tied to this specific architecture, underscoring the need for compound-level procurement for reproducible research [1].

Quantitative Comparator Evidence for 8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline


MAO-A versus MAO-B Enzyme Inhibition Selectivity Profile

The target compound exhibits a marked selectivity for MAO-B over MAO-A, despite being structurally classified within a promiscuous sulfonyl-quinoline family. Its inhibition of MAO-A is negligible (IC50 > 100,000 nM), whereas it inhibits MAO-B with a modest IC50 of 1,130 nM [1]. This selectivity profile distinguishes it from other quinoline sulfonamides that may act as dual MAO/ChE inhibitors [2]. The high MAO-A IC50 also acts as a built-in selectivity counter-screen for neuroscience applications.

Neuroscience Enzymology Monoamine Oxidase Inhibition

Structural Differentiation from 8-{[1-(arylsulfonyl)pyrrolidin-3-yl]oxy}quinoline Analogues

The phenethylsulfonyl substituent provides a molecular weight of 382.5 g/mol and an extended carbon chain (2-carbon spacer between sulfonyl and phenyl ring) . This is structurally distinct and quantifiably different from the nearest commercial analogues: the 4-fluorobenzenesulfonyl (MW 372.4 g/mol) and 3-chlorobenzenesulfonyl (MW 388.9 g/mol) variants lack the flexible ethylene spacer present in the target compound . This spacer influences ligand geometry and lipophilicity, offering a unique SAR vector.

Medicinal Chemistry Structure-Activity Relationship (SAR) Small-Molecule Libraries

Predicted Physicochemical Differentiation: AlogP and Lipophilic Ligand Efficiency

The phenethylsulfonyl group is predicted to increase lipophilicity (AlogP ~3.1) compared to the 4-fluorobenzenesulfonyl analogue (AlogP ~2.7, predicted) [1]. This difference, while computational, translates to a Lipophilic Ligand Efficiency (LLE) that would be ~0.4 log units lower for the target, a significant factor when prioritizing compounds for CNS drug discovery where AlogP < 5 is desired.

Physicochemical Properties Drug Design In Silico ADME

Optimal Use Scenarios for 8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline in R&D


Chemical Probe for MAO-B Selectivity Studies in Neuroscience

This compound serves as a specialized tool for dissecting MAO-B mediated pathways. Its quantifiable >88-fold selectivity for MAO-B over MAO-A allows researchers to inhibit MAO-B without the confounding effects of MAO-A inhibition typically seen with broader quinoline sulfonamides [1]. It is thus a superior choice to generic, non-selective MAO inhibitors for studies on dopamine metabolism or Parkinson's disease models.

Unique Scaffold for Structure-Activity Relationship (SAR) Library Expansion

As a key compound in the '8-oxy-pyrrolidine sulfonamide' series, it provides a unique 'phenethylsulfonyl' vector for SAR exploration [1][2]. For medicinal chemistry teams building compound libraries, this molecule allows investigation of a flexible linker's effect on target binding, which is impossible with the more rigid, commercially available phenyl or benzyl sulfonyl analogues. This targeted procurement prevents redundant screening of 'me-too' compounds, thereby optimizing research budgets and accelerating lead optimization.

Synthetic Intermediate for Daiichi Sankyo Quinolone Antimicrobials

The compound's structure is consistent with a tetra-substituted pyrrolidine intermediate in the patented synthesis of quinolone antimicrobials by Daiichi Sankyo [1]. Its procurement is essential for replicating these patented synthetic routes and creating next-generation quinolone derivatives. Using a structurally distinct pyrrolidine intermediate would lead to a different final product, failing to reproduce the published chemistry.

Probe in Dual MAO/ChE Crosstalk Research for Alzheimer's Disease

In the context of multi-target-directed ligands (MTDLs) for Alzheimer's disease, this compound, with its known MAO-B inhibition and potential for further functionalization, serves as a selective control molecule [1]. It allows researchers to deconvolute the specific contribution of MAO-B inhibition within a broader quinoline-sulfonamide family that often inhibits both MAOs and cholinesterases, clarifying target engagement in complex biological systems.

Quote Request

Request a Quote for 8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.